4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride
Overview
Description
4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C17H27Cl2NO. It is known for its potential applications in various fields of research and industry. This compound is often studied for its unique chemical properties and potential therapeutic uses.
Mechanism of Action
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Phenylpiperidine Class
Meperidine is a synthetic opiate agonist belonging to the phenylpiperidine class . Meperidine may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The onset of action is lightly more rapid than with morphine, and the duration of action is slightly shorter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with sec-butyl bromide in the presence of a base such as potassium carbonate to form 4-(sec-butyl)-2-chlorophenol.
Etherification: The phenol intermediate is then reacted with 1-bromo-2-chloroethane to form 4-(sec-butyl)-2-chlorophenoxyethane.
Piperidine Introduction: The final step involves the reaction of the ether intermediate with piperidine in the presence of a suitable catalyst to form 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a selective antagonist for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(sec-Butyl)-4-chlorophenoxy]ethylamine
- 4-[2-(sec-Butyl)-4-chlorophenoxy]propylamine
- 4-[2-(sec-Butyl)-4-chlorophenoxy]butylamine
Uniqueness
4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is unique due to its specific structural features, such as the piperidine ring and the sec-butyl group
Properties
IUPAC Name |
4-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-10-12(16)4-5-15(14)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYMZRXKJKZGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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